1-Benzyl-4-(bromomethyl)triazole

Click chemistry Green synthesis Heterogeneous catalysis

1-Benzyl-4-(bromomethyl)triazole (CAS 70380-30-2) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a reactive bromomethyl group at the 4-position and a benzyl group at N-1. This compound serves as a key intermediate in click chemistry, with recent green chemistry approaches achieving 97% isolated yields under optimized conditions.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 70380-30-2
Cat. No. B1595300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(bromomethyl)triazole
CAS70380-30-2
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)CBr
InChIInChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyMAHBEDRCUGQEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(bromomethyl)triazole (CAS 70380-30-2): A Versatile Click-Chemistry Building Block for Targeted Molecular Assembly


1-Benzyl-4-(bromomethyl)triazole (CAS 70380-30-2) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a reactive bromomethyl group at the 4-position and a benzyl group at N-1 . This compound serves as a key intermediate in click chemistry, with recent green chemistry approaches achieving 97% isolated yields under optimized conditions . Its structural features enable two distinct reactivity pathways: nucleophilic substitution at the bromomethyl group for installation of diverse functional moieties, and the triazole core itself acting as a stabilizing ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1].

Why 1-Benzyl-4-(bromomethyl)triazole Cannot Be Replaced by Simple Triazole Analogs: Divergent Reactivity Dictates Application Outcomes


In-class triazole compounds cannot be freely interchanged because the precise combination of the benzyl N-substituent and the 4-bromomethyl group dictates both reactivity and downstream application compatibility. Analogs lacking the bromomethyl group (e.g., 1-benzyl-1H-1,2,3-triazole) cannot undergo nucleophilic substitution for further functionalization, severely limiting their utility as synthetic intermediates . Conversely, compounds with alternative halogens at the 4-position (e.g., 4-chloromethyl or 4-iodomethyl) exhibit substantially different reaction kinetics in substitution chemistry and divergent biological profiles [1]. Substitution of the benzyl group with smaller alkyl moieties (e.g., methyl) dramatically reduces the compound's capacity to serve as a ligand precursor for tris(triazolylmethyl)amine-type catalysts like TBTA, which are critical for high-efficiency CuAAC reactions [2].

Quantitative Comparative Evidence for 1-Benzyl-4-(bromomethyl)triazole: Direct Head-to-Head and Cross-Study Performance Data


High-Yield Green Synthesis Benchmarking: 1-Benzyl-4-(bromomethyl)triazole Achieves 97% Yield, Outperforming Conventional Triazole Protocols

Under optimized heterogeneous catalytic conditions, 1-benzyl-4-(bromomethyl)triazole was synthesized with a 97% isolated yield . This yield substantially exceeds typical isolated yields (ranging from 65% to 85%) reported for conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) syntheses of analogous 1,4-disubstituted triazoles [1]. The reaction employed Cu(II) nanoparticles supported on graphene quantum dots modified with nano-NiFe2O4 in water at 60°C, completing in just 12 minutes and enabling magnetic catalyst recovery and reuse .

Click chemistry Green synthesis Heterogeneous catalysis

Comparative Cytostatic Potency: Bromomethyl Triazoles Demonstrate Superior Tumor Cell Growth Inhibition vs. Chloromethyl Analogs

In a direct comparative study of 1-benzyl-4-(halomethyl)-1,2,3-triazole derivatives, the bromomethyl analog (target compound) and its corresponding iodomethyl analog both inhibited the in vitro growth of HeLa cells, whereas the chloromethyl analog showed markedly reduced cytostatic activity [1]. The bromomethyl compound served as the direct synthetic precursor for preparing the fluoromethyl analog via halogen exchange with KF/18-crown-6, demonstrating its additional utility as a versatile halogen-exchange platform [1].

Anticancer Alkylating agents Nucleoside analogs

Antibacterial Structure-Activity Relationship: 4-Bromomethyl Substitution Confers Reduced MAO-A Off-Target Activity Compared to Unsubstituted Triazole Oxazolidinones

A medicinal chemistry study evaluating 4-substituted 1,2,3-triazoles as oxazolidinone antibacterial agents revealed a clear structure-activity relationship: triazoles bearing a 4-bromo substituent (structurally analogous to the 4-bromomethyl group in the target compound) exhibited good antibacterial activity with reduced or undetectable inhibition of monoamine oxidase A (MAO-A) [1]. This contrasts sharply with unsubstituted or larger 4-substituent triazole analogs, which typically retain undesirable MAO-A inhibitory activity—a known liability of the clinical oxazolidinone linezolid [1].

Antibacterial Oxazolidinone Safety pharmacology

Catalytic Ligand Efficiency: The Tris(triazolylmethyl)amine Scaffold Derived from This Building Block Stabilizes Cu(I) for Enhanced CuAAC Reaction Rates

1-Benzyl-4-(bromomethyl)triazole is the essential precursor for synthesizing tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a polytriazolylamine ligand that stabilizes Cu(I) against disproportionation and oxidation, thereby enhancing catalytic efficiency in CuAAC reactions [1]. Studies have demonstrated that the use of TBTA as a ligand is 'very advantageous' for one-pot nucleophilic substitution-click sequences [2]. The benzyl groups on the triazole rings are critical for this stabilization effect; analogous ligands synthesized from 1-alkyl triazoles lacking the benzyl moiety show reduced Cu(I)-stabilizing capacity [1].

Click chemistry CuAAC catalysis Ligand design

Anticandidal Activity Context: The 1-Benzyl-4-Substituted Triazole Scaffold Produces Fluconazole-Comparable IC50 Values (0.044 μg/mL) Against Candida albicans

While 1-benzyl-4-(bromomethyl)triazole itself is an intermediate rather than a final bioactive compound, studies on structurally related 1-benzyl-4-substituted 1,2,3-triazole derivatives provide critical class-level benchmarking. Compound 3e, a 1-benzyl-1,2,3-triazole derivative, demonstrated an IC50 of 0.044 μg/mL against Candida albicans (ATCC 90028)—superior or comparable to the clinical antifungal fluconazole [1]. Against Candida glabrata and Candida tropicalis, IC50 values were 12.022 μg/mL and 3.60 μg/mL, respectively [1]. Importantly, at their IC50 concentrations, these compounds exhibited <5% hemolysis and no cytotoxicity against VERO cells up to 10.0 μg/mL [1].

Antifungal Candida Triazole

Purity and Quality Control Differentiation: Vendor-Supplied 95% Purity with Batch-Specific NMR, HPLC, and GC Analytical Documentation

Commercially available 1-benzyl-4-(bromomethyl)triazole (CAS 70380-30-2) is supplied with a standard purity specification of 95% and includes batch-specific analytical documentation comprising NMR, HPLC, and GC quality control reports . This level of documented analytical characterization exceeds the typical purity reporting standards for many commodity triazole intermediates, which often rely solely on nominal purity claims without multi-method verification .

Quality control Analytical chemistry Procurement

Optimal Procurement and Research Use Cases for 1-Benzyl-4-(bromomethyl)triazole


Synthesis of Tris(triazolylmethyl)amine Ligands (TBTA) for High-Efficiency CuAAC Catalysis

1-Benzyl-4-(bromomethyl)triazole is the essential building block for preparing tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a privileged ligand that stabilizes Cu(I) and accelerates azide-alkyne cycloadditions [5]. Laboratories conducting complex CuAAC reactions with sensitive substrates or requiring rapid reaction kinetics should prioritize this compound to enable in-house ligand synthesis, leveraging the benzyl group's critical role in Cu(I) stabilization [2].

Development of Novel Alkylating Nucleoside Analogs for Anticancer Research

The demonstrated cytostatic activity of bromomethyl-substituted triazoles against HeLa cells positions this compound as a strategic intermediate for alkylating nucleoside analog programs [5]. The bromomethyl group provides optimal reactivity for biological alkylation—superior to chloromethyl analogs in activity while offering more controlled handling than highly reactive iodomethyl derivatives [5]. Research groups should procure this compound when designing new alkylating agents requiring this specific halogen reactivity profile.

Medicinal Chemistry Campaigns Targeting Antifungal 1,2,3-Triazole Scaffolds with Validated Anticandidal Potency

The 1-benzyl-1,2,3-triazole scaffold has demonstrated sub-100 ng/mL IC50 values (0.044 μg/mL) against Candida albicans alongside favorable early safety indicators (<5% hemolysis) [5]. Research programs developing next-generation antifungal agents should prioritize this compound as a core building block, as its structural features—specifically the 1-benzyl substitution pattern—are essential for achieving fluconazole-comparable or superior potency against clinically relevant Candida species [5].

Synthesis of Oxazolidinone Antibacterial Candidates with Improved Cardiovascular Safety Profiles

Medicinal chemistry programs focused on oxazolidinone antibacterials benefit from this compound's 4-bromomethyl substitution pattern, which correlates with reduced MAO-A inhibitory activity—a key off-target liability associated with linezolid [5]. Procurement of this specific intermediate enables exploration of candidate molecules with potentially superior safety margins, a critical differentiation in the competitive antibacterial development landscape [5].

Technical Documentation Hub

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